N-[(1S)-3-(methylsulfanyl)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide
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Overview
Description
N-[(1S)-3-(METHYLSULFANYL)-1-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YLPROPYL]-2-[6-OXO-3-PHENYL-1(6H)-PYRIDAZINYL]ACETAMIDE is a complex organic compound that features a unique combination of functional groups This compound is part of the triazolopyridine family, known for their diverse pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1S)-3-(METHYLSULFANYL)-1-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YLPROPYL]-2-[6-OXO-3-PHENYL-1(6H)-PYRIDAZINYL]ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the triazolo[4,3-a]pyridine core, followed by the introduction of the methylsulfanyl group. The final steps involve the coupling of this intermediate with the pyridazinylacetamide moiety under specific reaction conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-[(1S)-3-(METHYLSULFANYL)-1-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YLPROPYL]-2-[6-OXO-3-PHENYL-1(6H)-PYRIDAZINYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the pyridazinylacetamide moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The triazolo[4,3-a]pyridine ring can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted triazolo[4,3-a]pyridine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving triazolopyridine derivatives.
Medicine: Potential therapeutic applications due to its unique structure, which may interact with specific biological targets.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[(1S)-3-(METHYLSULFANYL)-1-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YLPROPYL]-2-[6-OXO-3-PHENYL-1(6H)-PYRIDAZINYL]ACETAMIDE is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The triazolo[4,3-a]pyridine moiety may bind to active sites, inhibiting or modulating the activity of these targets. The exact pathways involved would depend on the specific biological context and the nature of the targets.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[4,3-a]pyridine derivatives: These compounds share the triazolo[4,3-a]pyridine core and may have similar pharmacological activities.
Pyridazinylacetamide derivatives: Compounds with the pyridazinylacetamide structure may exhibit similar chemical reactivity and biological properties.
Uniqueness
N-[(1S)-3-(METHYLSULFANYL)-1-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YLPROPYL]-2-[6-OXO-3-PHENYL-1(6H)-PYRIDAZINYL]ACETAMIDE is unique due to the combination of the triazolo[4,3-a]pyridine and pyridazinylacetamide moieties, which may confer distinct pharmacological properties and chemical reactivity compared to other compounds in these classes.
Properties
Molecular Formula |
C22H22N6O2S |
---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
N-[(1S)-3-methylsulfanyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-2-(6-oxo-3-phenylpyridazin-1-yl)acetamide |
InChI |
InChI=1S/C22H22N6O2S/c1-31-14-12-18(22-25-24-19-9-5-6-13-27(19)22)23-20(29)15-28-21(30)11-10-17(26-28)16-7-3-2-4-8-16/h2-11,13,18H,12,14-15H2,1H3,(H,23,29)/t18-/m0/s1 |
InChI Key |
CBDRAMUUKFKLTG-SFHVURJKSA-N |
Isomeric SMILES |
CSCC[C@@H](C1=NN=C2N1C=CC=C2)NC(=O)CN3C(=O)C=CC(=N3)C4=CC=CC=C4 |
Canonical SMILES |
CSCCC(C1=NN=C2N1C=CC=C2)NC(=O)CN3C(=O)C=CC(=N3)C4=CC=CC=C4 |
Origin of Product |
United States |
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